Cyano(4-nitrophenyl)methyl benzoate

Catalog No.
S12459539
CAS No.
51130-02-0
M.F
C15H10N2O4
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyano(4-nitrophenyl)methyl benzoate

CAS Number

51130-02-0

Product Name

Cyano(4-nitrophenyl)methyl benzoate

IUPAC Name

[cyano-(4-nitrophenyl)methyl] benzoate

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H

InChI Key

UIMXNWCCUWBYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Cyano(4-nitrophenyl)methyl benzoate is an organic compound characterized by the presence of a cyano group and a nitrophenyl moiety attached to a benzoate structure. Its molecular formula is C15H12N2O4C_{15}H_{12}N_{2}O_{4}, and it has a molecular weight of approximately 282.25 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The structure consists of a benzoate group, which is an ester derived from benzoic acid, linked to a cyano(4-nitrophenyl)methyl group. The presence of the nitro group on the phenyl ring enhances the compound's reactivity and biological activity due to its electron-withdrawing properties.

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the cyano group into an amine.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and nitrophenyl groups, allowing for further functionalization of the molecule.

The biological activity of cyano(4-nitrophenyl)methyl benzoate is primarily attributed to its structural components. The cyano and nitrophenyl groups are known to interact with biological molecules, potentially acting as enzyme inhibitors or affecting cellular processes. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer activities, suggesting that this compound could also possess significant biological properties.

The synthesis of cyano(4-nitrophenyl)methyl benzoate typically involves multi-step organic reactions:

  • Formation of the Nitrophenyl Intermediate: This step includes nitration of an appropriate aromatic precursor to introduce the nitro group.
  • Reduction to Amino Group: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Formation of the Cyano Group: The amino group is converted to a cyano group through reaction with cyanogen bromide or similar reagents.
  • Esterification: The final step involves esterification with benzoic acid under acidic conditions to yield cyano(4-nitrophenyl)methyl benzoate.

Cyano(4-nitrophenyl)methyl benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Materials Science: Its unique chemical properties might find use in creating advanced materials, such as sensors or polymers with specific functionalities.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for producing more complex molecules.

Studies on cyano(4-nitrophenyl)methyl benzoate's interactions with biological systems are crucial for understanding its potential therapeutic effects. Preliminary research suggests that its interaction with enzymes or receptors could lead to inhibition or modulation of biological pathways, making it a candidate for further investigation in drug development.

Several compounds share structural similarities with cyano(4-nitrophenyl)methyl benzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Nitrophenyl 2-methylbenzoateC14H11NO4C_{14}H_{11}NO_{4}Exhibits similar electron-withdrawing properties due to nitro group.
(E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoateC17H15N3O3C_{17}H_{15}N_{3}O_{3}Contains thiazole ring, enhancing biological activity.
N-(cyano(naphthalen-1-yl)methyl)benzamideC15H12N2OC_{15}H_{12}N_{2}OKnown for colorimetric sensing applications.

These compounds highlight the uniqueness of cyano(4-nitrophenyl)methyl benzoate through its specific combination of functional groups and potential applications in diverse fields.

The introduction of nitro groups to aromatic substrates is a cornerstone of electrophilic aromatic substitution. For cyano(4-nitrophenyl)methyl benzoate, nitration typically targets the para position of a cyanophenyl intermediate. Traditional methods rely on mixed acid systems (nitric and sulfuric acids), where sulfuric acid protonates nitric acid to generate the nitronium ion ($$ \text{NO}_2^+ $$). However, modern catalytic approaches emphasize efficiency, selectivity, and environmental sustainability.

Heterogeneous Catalysis in Microreactor Systems

Recent studies demonstrate that heterogeneous catalysts, such as immobilized sulfonic acid resins or zeolites, enable nitration under milder conditions. For example, Jin et al. (2023) achieved 82.5% nitrobenzene yield using a molybdovanadophosphoric heteropolyacid catalyst in a microreactor, highlighting enhanced mass transfer and reduced side reactions. Microreactors optimize heat dissipation, critical for exothermic nitrations, and allow precise control over residence time.

Ionic Liquids as Catalytic Media

Ionic liquids like $$[\text{bmpy}][\text{N(Tf)}2]$$ facilitate nitronium ion formation without strong mineral acids. Comparative studies show yields in ionic liquids exceed those in dichloromethane by 15–20% due to superior stabilization of the electrophilic intermediate. The weak hydrogen-bond-accepting nature of $$[\text{bmpy}][\text{N(Tf)}2]$$ further minimizes side reactions, such as oxidative decomposition of cyanophenyl groups.

Table 1: Catalytic Performance in Aromatic Nitration

Catalyst SystemTemperature (°C)Yield (%)Selectivity (para:meta:ortho)
$$ \text{H}2\text{SO}4/\text{HNO}_3 $$6075.262:27:11
Heteropolyacid (QA-HPMV)6082.568:22:10
$$[\text{bmpy}][\text{N(Tf)}_2]$$2589.370:20:10

Data synthesized from .

Optimizing Reaction Parameters

Key variables include nitric acid-to-substrate molar ratio and catalyst loading. Excess nitric acid (molar ratio >2:1) compensates for water-generated dilution but risks over-nitration. Catalyst recycling, demonstrated for $$[\text{bmpy}][\text{N(Tf)}_2]$$, reduces costs without compromising yield.

Benzoate Esterification Techniques for Cyanophenyl Derivatives

Esterification of 4-nitrophenyl cyanomethanol with benzoic acid derivatives demands careful activation of the carboxylic acid. Common strategies include acyl chloride intermediates and acid-catalyzed direct esterification.

Acyl Chloride Route

Benzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to form benzoyl chloride, which reacts with 4-nitrophenyl cyanomethanol in anhydrous dichloromethane. Triethylamine ($$ \text{Et}3\text{N} $$) scavenges HCl, shifting equilibrium toward ester formation. Yields exceed 85% under reflux (40–50°C) with stoichiometric acyl chloride.

Acid-Catalyzed Direct Esterification

Using $$ p $$-toluenesulfonic acid ($$ \text{pTSA} $$) as a catalyst, direct esterification achieves 78% yield in toluene under Dean-Stark conditions. Water removal via azeotropic distillation prevents hydrolysis of the cyanophenyl group. However, prolonged heating (>8 hours) risks nitro group reduction.

Table 2: Esterification Methods Compared

MethodCatalystSolventYield (%)Reaction Time (h)
Acyl chloride$$ \text{Et}_3\text{N} $$Dichloromethane884
Direct esterification$$ \text{pTSA} $$Toluene786
Enzymatic (lipase B)Immobilizedtert-Butanol6524

Data synthesized from .

Enhancing Regioselectivity

Steric hindrance from the cyano group directs esterification to the primary alcohol. Nuclear magnetic resonance (NMR) studies confirm >95% regioselectivity when using bulky bases like 2,6-lutidine.

Solvent Effects on Reaction Yield and Purity

Solvent choice profoundly impacts both nitration and esterification stages, influencing reaction kinetics, intermediate stability, and purification efficiency.

Nitration Solvents

Polar aprotic solvents (e.g., nitromethane) stabilize nitronium ions, accelerating nitration. Conversely, ionic liquids like $$[\text{bmpy}][\text{N(Tf)}2]$$ enhance yields by suppressing side reactions through low water activity. For example, nitration in $$[\text{bmpy}][\text{N(Tf)}2]$$ achieves 89.3% yield versus 72% in dichloromethane.

Esterification Solvents

Non-polar solvents (toluene, hexane) favor esterification equilibria by minimizing nucleophilic interference. Polar aprotic solvents (dimethylformamide) accelerate acyl chloride reactions but complicate cyanophenyl group stability.

Table 3: Solvent Impact on Nitration and Esterification

SolventDielectric ConstantNitration Yield (%)Esterification Yield (%)
$$[\text{bmpy}][\text{N(Tf)}_2]$$12.589.3N/A
Dichloromethane8.972.088
Toluene2.4N/A78
tert-Butanol11.5N/A65

Data synthesized from .

Solvent Recycling and Green Chemistry

Ionic liquids and supercritical carbon dioxide ($$ \text{scCO}2 $$) enable solvent recycling. $$[\text{bmpy}][\text{N(Tf)}2]$$ retains 95% activity after five nitration cycles. $$ \text{scCO}_2 $$, while costly, eliminates organic solvent waste in esterification.

Addition-Elimination Mechanism

Cyano(4-nitrophenyl)methyl benzoate undergoes nucleophilic aromatic substitution through the classical addition-elimination mechanism, also known as the SNAr pathway [8] [9]. The reaction proceeds through a two-step process where nucleophiles attack the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex [8] [10].

The mechanism begins with nucleophilic attack on the aromatic carbon bearing the leaving group [8] [10]. The nitro group at the para position provides significant activation through both inductive and resonance effects, stabilizing the negative charge that develops during the addition step [8] [11]. The cyano group contributes additional electron-withdrawing capability, further enhancing the electrophilic character of the aromatic ring [11] [19].

Meisenheimer Complex Formation

The Meisenheimer complex represents the key intermediate in nucleophilic aromatic substitution of cyano(4-nitrophenyl)methyl benzoate [8] [10]. This non-aromatic intermediate features delocalization of negative charge across the aromatic system and onto the electron-withdrawing substituents [8] [21]. The stability of this complex is crucial for determining reaction rates and selectivity patterns [21] [24].

Experimental evidence for Meisenheimer complex formation comes from kinetic isotope effect studies and computational analyses [21]. The formation of this intermediate is typically the rate-determining step, as it involves disruption of aromaticity and significant reorganization of electronic structure [21] [23].

Leaving Group Elimination

The second step involves elimination of the leaving group from the Meisenheimer complex to restore aromaticity [8] [18]. The benzoyloxy group serves as a moderately good leaving group due to resonance stabilization of the resulting benzoate anion [15] [17]. The elimination step is generally fast compared to the initial nucleophilic addition, making the addition step rate-determining [8] [21].

Role of Electron-Withdrawing Groups in Mechanistic Outcomes

Electronic Effects of the Nitro Group

The para-nitro group in cyano(4-nitrophenyl)methyl benzoate exerts profound effects on reaction mechanisms through both inductive and resonance pathways [8] [11]. The nitro group withdraws electron density from the aromatic ring through sigma bonds (inductive effect) and through pi electron delocalization (resonance effect) [11] [19]. This dual electron-withdrawing capability makes the aromatic ring highly susceptible to nucleophilic attack [8] [12].

Quantitative analysis reveals that nitro groups are among the strongest electron-withdrawing substituents, with Hammett sigma values indicating substantial activation toward nucleophilic substitution [11] [19]. The para position of the nitro group relative to the reaction center allows for optimal resonance stabilization of the anionic intermediate [8] [24].

Cyano Group Contributions

The cyano group represents another powerful electron-withdrawing functionality that significantly influences mechanistic pathways [13] [19]. Unlike simple alkyl or aryl substituents, the cyano group can act as both an electron-withdrawing group and, under certain conditions, as a leaving group in nucleophilic aromatic substitution reactions [13].

Research has demonstrated that cyano groups can serve as highly active leaving groups in nucleophilic aromatic substitution, providing additional mechanistic flexibility [13]. The electron-withdrawing nature of the cyano group stabilizes negative charge development during the reaction, contributing to faster reaction rates compared to unsubstituted aromatic compounds [13] [19].

Substituent Position Effects

Position Relative to Leaving GroupRelative ReactivityMechanistic Implications
ParaHighestOptimal resonance stabilization [8] [24]
OrthoHighResonance and inductive effects [8] [24]
MetaModerateInductive effects only [8] [24]

The positioning of electron-withdrawing groups significantly affects reaction outcomes [8] [24]. Para and ortho positions provide maximum stabilization of the Meisenheimer complex through resonance effects, while meta positions offer only inductive stabilization [8] [24]. This positional dependence explains the enhanced reactivity observed in cyano(4-nitrophenyl)methyl benzoate compared to meta-substituted analogs [24].

Kinetic Studies of Benzoyloxy Group Participation

Rate Constant Measurements

Kinetic investigations of cyano(4-nitrophenyl)methyl benzoate have revealed important insights into reaction mechanisms and the role of the benzoyloxy leaving group [21] [24]. Second-order rate constants for nucleophilic substitution reactions show significant dependence on nucleophile basicity and reaction conditions [24] [25].

NucleophileRate Constant (M⁻¹s⁻¹)Temperature (°C)Solvent
Hydroxide ion2.4 × 10⁻³25Water/DMSO [24]
Methoxide ion1.8 × 10⁻²25Methanol [24]
Aniline5.6 × 10⁻⁴25Ethanol [24]

Neighboring Group Participation Effects

Studies on benzoyloxy group participation have demonstrated that this functionality can influence reaction pathways through neighboring group effects [15] [16]. The benzoyl group can participate in stabilizing cationic intermediates through resonance interactions, leading to altered selectivity patterns [15] [17].

Research has shown that benzoyloxy groups exhibit participating properties that depend on their electronic characteristics [15] [16]. Electron-withdrawing substituents on the benzoyl group reduce neighboring group participation, while electron-donating groups enhance it [15]. This effect has been quantified through systematic kinetic studies measuring relative reaction rates [15] [16].

Kinetic Isotope Effects

Deuterium kinetic isotope effects provide mechanistic insights into the role of the benzoyloxy group in reaction pathways [39] [42]. Primary kinetic isotope effects (kH/kD) ranging from 1.0 to 1.5 have been observed for reactions involving carbon-hydrogen bond breaking at positions adjacent to the benzoyloxy group [42] [44].

Reaction TypePrimary KIE (kH/kD)Secondary KIE (kH/kD)Mechanistic Interpretation
Nucleophilic substitution1.1 ± 0.11.05 ± 0.02Addition-elimination mechanism [21] [42]
Hydrolysis1.3 ± 0.21.08 ± 0.03Benzoyloxy group participation [42] [44]
Base-catalyzed elimination2.1 ± 0.31.12 ± 0.05Concerted elimination pathway [42] [44]

Secondary kinetic isotope effects reflect changes in hybridization and bonding at carbon centers adjacent to the reaction site [39] [45]. These effects provide evidence for the degree of benzoyloxy group participation in stabilizing transition states [39] [42].

Solvent Effects on Kinetic Behavior

Solvent polarity significantly influences the kinetics of reactions involving cyano(4-nitrophenyl)methyl benzoate [24]. Polar aprotic solvents generally accelerate nucleophilic aromatic substitution by stabilizing the charged transition states without hydrogen bonding to the nucleophile [24] [34].

Studies in methanol-dimethyl sulfoxide mixtures have revealed dramatic rate variations with solvent composition, indicating changes in mechanism from polar addition-elimination to single electron transfer pathways depending on nucleophile basicity [24]. These solvent effects provide crucial mechanistic information about the nature of transition states and intermediates in benzoyloxy group participation [24] [34].

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

282.06405680 g/mol

Monoisotopic Mass

282.06405680 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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